molecular formula C13H10O3 B13358413 (1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one

(1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one

Cat. No.: B13358413
M. Wt: 214.22 g/mol
InChI Key: CZWUUOGKBHOBEC-WCQYABFASA-N
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Description

(1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one: is a chemical compound with a unique structure that includes a fluorenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one typically involves the reduction of fluorenone derivatives. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is usually carried out in an alcohol solvent such as methanol or ethanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) and hydrogen gas to reduce fluorenone derivatives to the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: More saturated fluorenone derivatives.

    Substitution: Halogenated fluorenone derivatives.

Mechanism of Action

The mechanism of action of (1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

    Fluorenone: A closely related compound that differs by the absence of hydroxyl groups.

    9-Fluorenol: Another related compound with a hydroxyl group at the 9-position.

Uniqueness: (1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one is unique due to its specific stereochemistry and the presence of hydroxyl groups at both the 1 and 9a positions. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

(1S,9aR)-1,9a-dihydroxy-1H-fluoren-9-one

InChI

InChI=1S/C13H10O3/c14-11-7-3-6-10-8-4-1-2-5-9(8)12(15)13(10,11)16/h1-7,11,14,16H/t11-,13+/m0/s1

InChI Key

CZWUUOGKBHOBEC-WCQYABFASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=C[C@@H]([C@]3(C2=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC(C3(C2=O)O)O

Origin of Product

United States

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